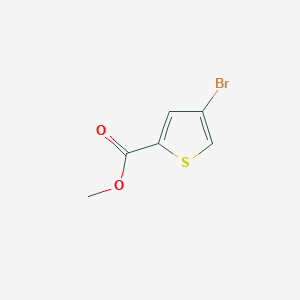

Methyl 4-bromothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 4-bromothiophene-2-carboxylate is an organic compound with the chemical formula C6H5BrO2S. It is a colorless to light yellow solid with a distinctive sulfurous odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various thiophene-containing compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-bromothiophene-2-carboxylate can be synthesized through the bromination of thiophene-2-carboxylic acid followed by esterification. The typical synthetic route involves the reaction of thiophene-2-carboxylic acid with bromine in the presence of a catalyst to form 4-bromo-2-thiophenecarboxylic acid. This intermediate is then esterified using methanol and a strong acid such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products

Substitution: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation: Products include thiophene sulfoxides and sulfones.

Reduction: The major product is 4-bromothiophene-2-methanol.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-bromothiophene-2-carboxylate serves as a versatile building block in organic synthesis:

- Electrophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing the synthesis of more complex molecules.

- Formation of Heterocycles : It can participate in cyclization reactions to form new heterocyclic compounds, which are vital in drug development.

Data Table: Reaction Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Bromine replaced by amines | 85 |

| Cyclization | Formation of new thiophene derivatives | 75 |

| Cross-Coupling Reactions | Coupling with aryl halides | 70 |

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antifungal properties against various pathogens.

- Pharmacokinetics : The compound's high gastrointestinal absorption suggests its potential as an oral medication.

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound displayed significant antifungal activity against Candida spp. and Microsporum canis, with minimum inhibitory concentrations (MICs) ranging from 39 to 620 µg/mL. This highlights its potential as a lead compound for developing antifungal agents .

Agrochemicals

This compound is also applied in agrochemical formulations:

- Herbicides and Pesticides : Its reactivity allows for modifications that enhance the efficacy of herbicides and pesticides.

- Plant Growth Regulators : The compound can be modified to develop plant growth regulators that improve crop yield.

Material Science

In materials science, this compound has applications in:

- Conductive Polymers : this compound can be polymerized to create conductive materials used in electronic devices.

- Nanocomposites : It is used in the synthesis of nanocomposites for enhanced mechanical properties.

Data Table: Material Properties

| Material Type | Application | Conductivity (S/m) |

|---|---|---|

| Conductive Polymers | Flexible electronics | |

| Nanocomposites | Structural components |

Mécanisme D'action

The mechanism of action of methyl 4-bromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-chlorothiophene-2-carboxylate

- Methyl 4-fluorothiophene-2-carboxylate

- Methyl 4-iodothiophene-2-carboxylate

Uniqueness

Methyl 4-bromothiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions.

Activité Biologique

Methyl 4-bromothiophene-2-carboxylate (MBTCA) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of MBTCA, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H5BrO2S

- Molecular Weight : 221.07 g/mol

- CAS Number : 62224-16-2

The presence of the bromine atom in its structure enhances its reactivity, making it a versatile intermediate in various chemical reactions, including substitution reactions that are pivotal for synthesizing biologically active derivatives.

The biological activity of MBTCA is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects. The specific mechanisms depend on the derivatives formed from MBTCA, which can exhibit diverse pharmacological properties.

1. Medicinal Chemistry

MBTCA serves as an intermediate in the synthesis of several biologically active molecules:

- Anticancer Activity : Research indicates that derivatives of MBTCA can exhibit significant anticancer properties. For example, compounds derived from MBTCA have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, suggesting potential applications in developing new antibiotics.

2. Agricultural Chemistry

MBTCA and its derivatives are explored for their potential as agrochemicals. Their ability to modulate plant growth or act as pesticides could provide environmentally friendly alternatives to traditional chemicals.

Table 1: Summary of Biological Activities of MBTCA Derivatives

| Derivative | Biological Activity | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| Curcumin-quinolone hybrid | Anticancer (apoptosis induction) | 0.85 | SKOV3 |

| Thiophene-based inhibitors | D-amino acid oxidase inhibition | 3.9 | HepG2 |

| Alkoxy derivatives | Antimicrobial | Varies | Various |

Case Study: Anticancer Activity

A study focused on the anticancer properties of a series of compounds derived from MBTCA found that certain derivatives induced significant cytotoxic effects in various cancer cell lines. The mode of action was linked to apoptosis induction and disruption of microtubule dynamics, similar to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of MBTCA derivatives reveals that modifications at specific positions on the thiophene ring can significantly influence biological activity. For instance, substituents at the 4-position enhance reactivity and bioactivity compared to other halogenated thiophenes .

Propriétés

IUPAC Name |

methyl 4-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZXLAIWCQLSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508922 | |

| Record name | Methyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-16-2 | |

| Record name | Methyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 4-bromothiophene-2-carboxylate in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones?

A1: this compound serves as a crucial starting material in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones []. The compound undergoes a Heck reaction to form substituted thienylacrylic acids. These acids are then used in a multistep synthesis to ultimately yield the target thieno[3',2':4,5]thieno[2,3-c]quinolones.

Q2: Were any structure-activity relationships observed for the synthesized thieno[3',2':4,5]thieno[2,3-c]quinolones derived from this compound?

A2: Yes, the research identified that the substituents on the thieno[3',2':4,5]thieno[2,3-c]quinolone scaffold significantly influenced its antitumor activity []. For example, compound 6b, possessing a 3-dimethylaminopropyl substituent on the quinolone nitrogen and a methoxycarbonyl substituent at position 9, displayed notable antitumor activity. Conversely, compound 7, also bearing the 3-dimethylaminopropyl substituent but with an anilido substituent at position 9, exhibited reduced antitumor activity compared to other synthesized compounds. This suggests that both the size and electronic properties of substituents at these positions play a crucial role in the compound's interaction with potential biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.